1,3-Dibromo-1-phenylpropane 1,3-Dibromo-1-phenylpropane
Brand Name: Vulcanchem
CAS No.: 17714-42-0
VCID: VC21091711
InChI: InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES: C1=CC=C(C=C1)C(CCBr)Br
Molecular Formula: C9H10Br2
Molecular Weight: 277.98 g/mol

1,3-Dibromo-1-phenylpropane

CAS No.: 17714-42-0

Cat. No.: VC21091711

Molecular Formula: C9H10Br2

Molecular Weight: 277.98 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-1-phenylpropane - 17714-42-0

Specification

CAS No. 17714-42-0
Molecular Formula C9H10Br2
Molecular Weight 277.98 g/mol
IUPAC Name 1,3-dibromopropylbenzene
Standard InChI InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key RSAHLRQANLPURU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCBr)Br
Canonical SMILES C1=CC=C(C=C1)C(CCBr)Br

Introduction

Structural Characteristics and Identification

1,3-Dibromo-1-phenylpropane is characterized by a three-carbon propane backbone with bromine atoms at the 1- and 3-positions, while a phenyl group is attached to the central carbon at position 1. This unique arrangement contributes to its distinctive chemical behavior and synthetic applications.

Identification Parameters

The compound is officially identified through several standardized parameters:

Table 1: Identification Parameters of 1,3-Dibromo-1-phenylpropane

ParameterValue
CAS Registry Number17714-42-0
Molecular FormulaC₉H₁₀Br₂
IUPAC Name1,3-Dibromo-1-phenylpropane
Common Synonyms1,3-Dibrom-1-phenyl-propan, 1-Phenyl-1,3-dibromopropane
HS Code2903999090

Physicochemical Properties

1,3-Dibromo-1-phenylpropane exhibits specific physicochemical properties that influence its behavior in various chemical environments and reactions.

Physical and Molecular Properties

Table 2: Physical and Molecular Properties

PropertyValue
Molecular Weight277.984 g/mol
Exact Mass275.915 g/mol
Physical StateNot specified in available data
DensityNot available in current literature
Boiling PointNot determined in available sources
Melting PointNot determined in available sources
LogP3.9076

The compound's relatively high LogP value of 3.9076 indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents . This property is particularly relevant for its applications in organic synthesis and for predicting its behavior in biological systems.

Structural Characteristics

The presence of two bromine atoms and a phenyl group creates an interesting electronic distribution and reactivity profile. The bromine atoms, being good leaving groups, make this compound particularly useful in nucleophilic substitution reactions. The phenyl group contributes to the molecule's stability while also influencing its reactivity patterns.

Synthetic Methodologies

Several synthetic routes can be employed to produce 1,3-Dibromo-1-phenylpropane, with the choice of method dependent on available precursors, desired purity, and scale of production.

Light-Induced Bromination

One documented synthetic approach involves the light-induced bromination of phenylcyclopropane in carbon tetrachloride at 25°C. This controlled process has been reported to yield 1,3-Dibromo-1-phenylpropane with high selectivity under specific reaction conditions. The reaction likely proceeds through a radical mechanism where light initiates the formation of bromine radicals that subsequently add across the cyclopropane ring.

Chemical Reactivity and Transformations

The reactivity profile of 1,3-Dibromo-1-phenylpropane is largely defined by the presence of the two bromine atoms, which can undergo various nucleophilic substitution and elimination reactions.

Reactions with Organometallic Reagents

One notable reaction involves the treatment of 1,3-Dibromo-1-phenylpropane with a zinc-copper couple, which can facilitate an intramolecular ring-closing reaction to yield cyclopropylbenzene. This transformation demonstrates the compound's utility in synthesizing cyclic structures through metal-mediated processes.

The reaction likely proceeds through the following mechanism:

  • Initial electron transfer from the metal to form an organometallic intermediate

  • Intramolecular nucleophilic attack

  • Ring closure to form the cyclopropane motif

  • Elimination of metal bromides

Applications in Organic Synthesis

1,3-Dibromo-1-phenylpropane serves as a valuable reagent in organic synthesis, particularly in the preparation of cyclic compounds and as an intermediate in multi-step synthetic processes.

Synthesis of Cyclopropane Derivatives

The compound has demonstrated particular utility in the preparation of cyclopropane derivatives, a class of compounds important in pharmaceutical development and materials science. The strategic positioning of the bromine atoms allows for controlled ring-closing reactions that can generate cyclopropyl motifs with specific stereochemical features.

Analytical Characterization

Standard analytical techniques can be employed to characterize and verify the identity and purity of 1,3-Dibromo-1-phenylpropane.

Spectroscopic Analysis

While specific spectroscopic data for 1,3-Dibromo-1-phenylpropane is limited in the available literature, it would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - both ¹H and ¹³C NMR would show characteristic signals for the propane backbone, the bromine-adjacent methylene groups, and the phenyl ring

  • Infrared (IR) spectroscopy - identifying characteristic vibrational modes

  • Mass spectrometry - revealing the molecular ion peak and fragmentation pattern

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for assessing the purity of synthesized 1,3-Dibromo-1-phenylpropane, with retention times serving as identification parameters when compared against authenticated standards.

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